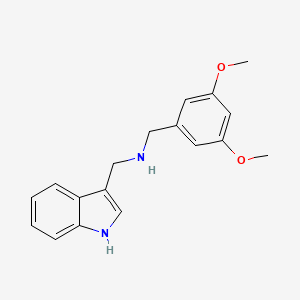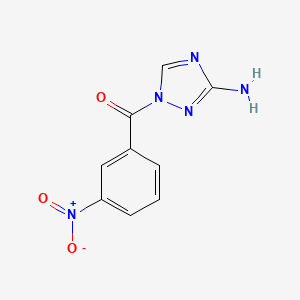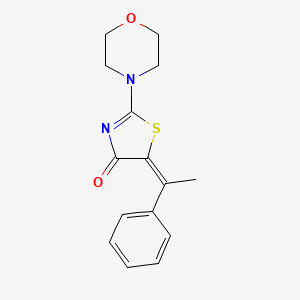
3,3-dimethyl-N-2-naphthylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-2-naphthylbutanamide, also known as DMNB, is a synthetic compound that has been widely studied for its various biological and pharmacological properties. DMNB is a member of the family of synthetic cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function.
Mecanismo De Acción
3,3-dimethyl-N-2-naphthylbutanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes. By activating these receptors, 3,3-dimethyl-N-2-naphthylbutanamide can modulate the release of neurotransmitters and other signaling molecules, leading to its various biological effects.
Biochemical and Physiological Effects:
3,3-dimethyl-N-2-naphthylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain, as well as to have anti-inflammatory effects in models of arthritis. 3,3-dimethyl-N-2-naphthylbutanamide has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,3-dimethyl-N-2-naphthylbutanamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its various physiological functions. However, one limitation of 3,3-dimethyl-N-2-naphthylbutanamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Direcciones Futuras
There are many potential future directions for research on 3,3-dimethyl-N-2-naphthylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. 3,3-dimethyl-N-2-naphthylbutanamide may also have potential as a therapeutic agent for pain management, particularly in cases of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of 3,3-dimethyl-N-2-naphthylbutanamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-N-2-naphthylbutanamide involves the reaction of 2-naphthylbutanone with 3,3-dimethylaminopropyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield pure 3,3-dimethyl-N-2-naphthylbutanamide.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-2-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, as well as anti-inflammatory and neuroprotective effects. 3,3-dimethyl-N-2-naphthylbutanamide has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
3,3-dimethyl-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHIFBSHMFTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)


![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
